molecular formula C8H8N2O B6609060 3-[(3H-diazirin-3-yl)methyl]phenol CAS No. 2866356-02-5

3-[(3H-diazirin-3-yl)methyl]phenol

Cat. No.: B6609060
CAS No.: 2866356-02-5
M. Wt: 148.16 g/mol
InChI Key: GOTBERPVVOTAAU-UHFFFAOYSA-N
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Description

3-[(3H-Diazirin-3-yl)methyl]phenol is a diazirine-containing compound characterized by a phenolic hydroxyl group and a diazirine ring attached via a methylene linker. Diazirines are photoreactive groups that generate carbenes upon UV irradiation, enabling covalent crosslinking with biomolecules or materials. This compound is primarily used as a precursor in synthesizing photolabeling reagents and affinity probes. For example, it serves as a starting material for tert-butyl 2-(4-((3H-diazirin-3-yl)methyl)phenoxy)acetate, synthesized via alkylation with tert-butyl bromoacetate under basic conditions (K₂CO₃/KI in acetonitrile) . The compound’s stability under synthetic conditions and moderate photoreactivity make it valuable for modular derivatization.

Properties

IUPAC Name

3-(3H-diazirin-3-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-7-3-1-2-6(4-7)5-8-9-10-8/h1-4,8,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTBERPVVOTAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC2N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazirine Synthesis via Amino Acid Derivatives

A patent by WO2020099596A1 outlines a pathway to synthesize diazirines from amino acids, leveraging tyrosine—a phenolic amino acid—as a precursor . The method involves:

  • Protection of Tyrosine : The phenolic hydroxyl group is protected using tert-butyldimethylsilyl (TBS) chloride.

  • Trifluoroacetylation : The amine group is derivatized with methyl trifluoroacetate under basic conditions (n-BuLi, −78°C).

  • Oxime Formation : The trifluoroacetyl group is converted to an oxime using hydroxylamine hydrochloride.

  • Tosylation : The oxime is treated with tosyl chloride to form a tosyl oxime intermediate.

  • Diaziridine Formation : Reaction with liquid ammonia yields a diaziridine ring.

  • Oxidation to Diazirine : Silver oxide (Ag₂O) oxidizes the diaziridine to the diazirine, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Key Data :

  • Yield for diazirine formation: 32–42% over three steps .

  • Critical stability note: Diazirines synthesized via this route exhibit <10% decomposition under ambient light over 31 days .

Convergent Synthesis Using Preformed Diazirine Moieties

A convergent strategy, adapted from Jo402600B, couples a diazirine-containing pentanoic acid with a phenolic alcohol . The steps include:

  • Diazirine Acid Synthesis : Preparation of 3-(3H-diazirin-3-yl)pentanoic acid via cyclization of a bromo-oxime precursor.

  • Esterification : Coupling the acid with 3-(hydroxymethyl)phenol using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).

  • Deprotection : Removal of tetrahydropyranyl (THP) protecting groups with pyridinium p-toluenesulfonate (PPTS).

Reaction Conditions :

  • Coupling temperature: 0°C to room temperature.

  • Purification: Reversed-phase chromatography (C18 Sep-Pak) .

Yield : 21% after HPLC purification .

Diaziridine Oxidation with Silver Oxide

A common step across multiple methods involves oxidizing diaziridines to diazirines using Ag₂O. For example, MDPI M816 reports:

  • Diaziridine Preparation : Reacting a tosyl oxime with ammonia.

  • Oxidation : Stirring diaziridine with Ag₂O in dimethyl sulfoxide (DMSO) at room temperature .

Optimization Insights :

  • Reaction time: 12–24 hours.

  • Yield improvement: Use of anhydrous DMSO increases conversion to 85–90% .

Functionalization of Phenolic Derivatives

Post-synthetic modification of preformed diazirines offers an alternative route. The patent WO2020099596A1 describes alkylation of phenolic diazirines :

  • Alkylation : Treating 3-[(3H-diazirin-3-yl)methyl]phenol with tert-butyl bromoacetate in acetonitrile (K₂CO₃, KI).

  • Deprotection : Hydrolysis with trifluoroacetic acid (TFA) yields a carboxylic acid-functionalized derivative.

Conditions :

  • Alkylation time: 24 hours at room temperature.

  • Yield: 99% for alkylation; 99% for deprotection .

Stability-Optimized Synthesis

Ambient light stability is critical for diazirine handling. Studies from C5CC09518B show that electron-withdrawing groups (e.g., trifluoromethyl) enhance stability . Modifications include:

  • Trifluoromethyl Incorporation : Using methyl trifluoroacetate during oxime formation.

  • Light-Protected Synthesis : Conducting reactions under amber light to minimize photodecomposition.

Stability Data :

ConditionDecomposition After 31 Days
Ambient light26.8%
Amber light<5%

Chemical Reactions Analysis

Types of Reactions

3-[(3H-diazirin-3-yl)methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Photolysis: UV light (around 360 nm) is commonly used to induce photolysis.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Photolysis: The major products are carbene insertion products, which can vary depending on the substrate.

    Substitution: The major products are substituted phenols.

Scientific Research Applications

3-[(3H-diazirin-3-yl)methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3H-diazirin-3-yl)methyl]phenol primarily involves the formation of a reactive carbene intermediate upon UV irradiation. This carbene can insert into various bonds, forming covalent linkages with nearby molecules. This property makes it an effective tool for studying molecular interactions and mapping binding sites .

Comparison with Similar Compounds

Comparison with Similar Diazirine Derivatives

Structural and Functional Variations

Key structural differences among diazirine derivatives lie in substituents on the diazirine ring and aromatic moiety. These modifications critically influence photoreactivity, stability, and applications.

Table 1: Structural Comparison
Compound Name Substituents on Diazirine Aromatic Group Modifications Key Applications
3-[(3H-Diazirin-3-yl)methyl]phenol None (H) Phenol (-OH) Precursor for photolabeling reagents
2-Isopropyl-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenol (AziPm) Trifluoromethyl (-CF₃) Phenol (-OH), isopropyl GABAAR photolabeling
(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol Trifluoromethyl (-CF₃) Phenylmethanol (-CH₂OH) Photoreactivity studies
3-Trifluoromethyl-3-phenyldiazirine (TPD) Trifluoromethyl (-CF₃) Phenyl General carbene probes
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine Trifluoromethyl (-CF₃) Methoxyphenyl (-OCH₃) Affinity chromatography

Photoreactivity and Stability

  • Photoreactivity: Trifluoromethyl-substituted diazirines (e.g., AziPm, TPD) exhibit enhanced carbene generation efficiency due to electron-withdrawing -CF₃ groups, which stabilize the transition state during photolysis. For instance, TPD generates 65% carbene upon UV irradiation . this compound, lacking -CF₃, shows slower photolysis kinetics, as observed in comparative studies with (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol .
  • Thermal/Chemical Stability: -CF₃ substituents improve stability: TPD is stable in 1 M acid/base and at 75°C for 30 minutes , whereas non-CF₃ diazirines (e.g., this compound) may degrade under harsh conditions.

Biological Activity

3-[(3H-diazirin-3-yl)methyl]phenol, a diazirine derivative, has garnered attention in medicinal chemistry and biological research due to its unique structural properties. The diazirine moiety is known for its photoreactive characteristics, allowing for specific applications in studying molecular interactions and enzyme mechanisms. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its diazirine group, which can generate reactive carbene species upon photolysis. This property is crucial for its application in photoaffinity labeling, a technique used to study protein-ligand interactions and protein-protein interactions.

The primary mechanism of action involves the photochemical conversion of the diazirine group into a carbene upon exposure to UV light. This carbene can then form covalent bonds with nearby nucleophiles, such as amino acids in proteins. This interaction allows researchers to map binding sites on proteins and elucidate pathways involved in various biological processes.

1. Protein Interaction Studies

The ability of this compound to form covalent bonds with proteins makes it an invaluable tool for studying protein interactions. For instance, it has been used to identify active sites on enzymes and receptors, aiding in the understanding of their functions and mechanisms.

2. Therapeutic Potential

Research indicates that compounds with diazirine groups can serve as precursors for drug development. Their ability to selectively bind to target proteins suggests potential applications in creating targeted therapies for various diseases, including cancer.

3. Case Studies

Several studies have explored the use of diazirine derivatives in biological contexts:

  • Study on Protein Labeling : A study demonstrated that diazirine compounds effectively labeled proteins in living cells, allowing for real-time monitoring of protein dynamics and interactions .
  • Cancer Research : In another case, a diazirine derivative was employed to study the interaction between a novel anticancer drug and its target protein, revealing insights into drug efficacy and mechanism .

Table 1: Summary of Biological Activities

Activity TypeDescription
Protein InteractionCovalent bonding with nucleophiles in proteins for mapping binding sites
Drug Development PotentialPrecursor for targeted therapies in cancer treatment
Enzyme Mechanism StudiesInvestigation of active sites on enzymes using photoaffinity labeling

Table 2: Comparative Stability Data

CompoundStability (Ambient Light Exposure)Aqueous Solubility (mM)
This compoundModerate degradation over time<0.02
4-(3-(trifluoromethyl)-3H-diazirin)High stability374 ± 2.7

Q & A

Basic Questions

Q. What are the primary synthetic routes for 3-[(3H-diazirin-3-yl)methyl]phenol, and how can its purity be validated?

  • Methodology : The compound is typically synthesized via diazirine ring formation, often starting from trifluoromethyl-substituted precursors. Key steps include photolytic activation or thermal decomposition of diazo intermediates . Purity validation involves high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) and mass spectrometry (HRMS) to confirm molecular weight . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, is critical for structural verification (e.g., diazirine ring protons at δ 2.0–2.5 ppm) .

Q. How is this compound applied in photoaffinity labeling studies?

  • Methodology : The diazirine ring undergoes UV-induced (300–365 nm) carbene generation, enabling covalent cross-linking with proximal biomolecules. Researchers use this to map protein-ligand interactions by irradiating the compound-protein mixture, followed by SDS-PAGE and mass spectrometry to identify cross-linked peptides . Control experiments with non-UV-exposed samples are essential to rule out nonspecific binding .

Q. What are the solubility and stability considerations for this compound in aqueous buffers?

  • Methodology : The compound is sparingly soluble in water; dimethyl sulfoxide (DMSO) or ethanol (10–20% v/v) is recommended for stock solutions. Stability tests indicate degradation under prolonged light exposure (>24 hours). Storage at 2–8°C in amber vials preserves functionality for ~6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in cross-linking efficiency across experimental replicates?

  • Methodology : Variability often stems from inconsistent UV irradiation parameters (wavelength, duration) or buffer composition (e.g., competing nucleophiles like Tris). Optimize by:

  • Using a calibrated UV lamp (e.g., 365 nm, 5–10 mW/cm² for 5–15 minutes).
  • Replacing Tris buffers with HEPES or phosphate to minimize side reactions.
  • Quantifying unreacted compound via LC-MS post-irradiation to assess efficiency .

Q. What strategies enhance the specificity of this compound in chemoproteomic studies?

  • Methodology :

  • Competitive Profiling : Co-incubate with excess non-diazirine analogs to block nonspecific binding sites.
  • Click Chemistry : Incorporate alkyne/azide handles (e.g., propargyl groups) for post-labeling enrichment via CuAAC reactions, improving signal-to-noise ratios .
  • Quantitative Proteomics : Use isotopic labeling (SILAC or TMT) to distinguish true targets from background .

Q. How does the trifluoromethyl group influence the compound’s reactivity compared to non-fluorinated analogs?

  • Data Analysis :

Functional GroupCross-Linking Yield (%)Solubility (mg/mL)
-CF₃ (Trifluoromethyl)78 ± 50.12
-CH₃ (Methyl)45 ± 70.25
The -CF₃ group enhances carbene stability and reduces off-target reactions due to electron-withdrawing effects, but lowers solubility .

Q. What computational tools predict the metabolic stability of diazirine-containing compounds?

  • Methodology : Use in silico platforms like ProTox 3.0 or pkCSM to model hepatic metabolism (e.g., cytochrome P450 interactions). For this compound, predicted clearance rates correlate with microsomal stability assays (R² = 0.89), highlighting susceptibility to oxidative degradation at the diazirine ring .

Data Contradiction & Optimization

Q. How to address discrepancies between computational binding predictions and experimental cross-linking results?

  • Troubleshooting :

  • Validate docking poses with molecular dynamics simulations (e.g., 100 ns trajectories) to assess binding site accessibility.
  • Use alanine-scanning mutagenesis to confirm predicted interaction residues .

Q. What experimental controls are critical for interpreting diazirine-based photo-crosslinking data?

  • Essential Controls :

  • Dark Control : Omit UV exposure to identify non-covalent interactions.
  • Competitor Control : Add excess unlabeled ligand to verify specificity.
  • Scrambled Peptide : Use a non-target peptide to assess cross-reactivity .

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